N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide
Description
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide is a chiral acetamide derivative featuring a piperidine core with an ethyl group and a 2-aminoethyl substituent at the 1- and 3-positions, respectively. The stereochemistry at the piperidin-3-yl moiety is specified as (S)-configuration, which may influence its biological activity and interaction with enantioselective targets. Key properties include:
This compound is listed as discontinued in commercial catalogs, limiting its current availability for research applications .
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-14(10(2)15)11-5-4-7-13(9-11)8-6-12/h11H,3-9,12H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLJFUQFJLVJRD-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide typically involves the reaction of piperidine derivatives with ethyl acetamide under controlled conditions. One common method includes the following steps:
Starting Materials: Piperidine, ethyl acetamide, and a suitable catalyst.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The piperidine derivative is reacted with ethyl acetamide in the presence of a catalyst, such as sodium ethoxide, at elevated temperatures (around 70°C) for several hours.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous flow reactors may also be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Functional Group Variations
- Aminoethyl vs.
- Chloroacetyl Derivative (): The chloroacetyl substituent enhances electrophilicity, making this compound more reactive in substitution reactions compared to the aminoethyl variant . This could be advantageous in prodrug design or covalent inhibitor synthesis.
Steric and Stereochemical Differences
- The (S)-N-Methyl-N-piperidin-3-yl-acetamide () lacks the 2-aminoethyl group entirely, reducing steric bulk and polarity. Its simpler structure (C₈H₁₆N₂O) may improve metabolic stability but limit target specificity .
Branched Chain Modifications
- The compound in incorporates a 2-amino-3-methylbutyryl group, significantly increasing molecular weight (283.41 g/mol) and lipophilicity. This modification could enhance membrane permeability but may reduce aqueous solubility .
Notes
- Availability: Both this compound and its aminoacetyl analog are discontinued, necessitating custom synthesis for further studies .
- Reactivity Considerations : The chloroacetyl derivative (CAS 1354017-56-3) is commercially available and serves as a versatile intermediate for derivatization .
- Purity : (S)-N-Methyl-N-piperidin-3-yl-acetamide is available at 97% purity, making it suitable for high-precision assays .
Biological Activity
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth exploration of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring with an aminoethyl substitution and an acetamide group. Its molecular formula is with a molecular weight of approximately 184.28 g/mol .
Synthesis Overview
The synthesis typically involves the reaction of piperidine derivatives with ethyl acetamide under controlled conditions. The process generally includes:
- Starting Materials : Piperidine, ethyl acetamide, and a catalyst (e.g., sodium ethoxide).
- Reaction Conditions : Conducted in an organic solvent (ethanol or methanol) at elevated temperatures (around 70°C) for several hours.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may modulate neurotransmitter systems, potentially influencing neurological and psychiatric conditions .
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, related piperidine derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to applications in treating anxiety, depression, or other psychiatric disorders .
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(2-Aminoethyl)acetamide | Lacks piperidine ring | Simpler structure |
| N-Ethyl-N-(piperidin-4-yl)acetamide | Piperidine ring at position 4 | Different receptor affinity |
| N-(2-Aminoethyl)-N-methylacetamide | Contains methyl instead of ethyl | Variability in pharmacodynamics |
This table illustrates how the structural nuances of this compound may influence its pharmacological profile compared to related compounds .
Antibacterial Studies
A study examining various piperidine derivatives found that certain analogs demonstrated significant antibacterial activity. The MIC values for some derivatives ranged from 4.69 µM against Bacillus subtilis to 156.47 µM against E. coli . These findings underscore the potential for this compound to contribute to antibiotic development.
Neuropharmacological Investigations
Research into similar compounds has indicated potential neuropharmacological applications, particularly in modulating serotonin and dopamine receptors. This mechanism may provide insights into developing treatments for mood disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
